molecular formula C5H7N3O2S B13294127 N-Methylpyrimidine-5-sulfonamide

N-Methylpyrimidine-5-sulfonamide

Cat. No.: B13294127
M. Wt: 173.20 g/mol
InChI Key: STTWBOZDHXSSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylpyrimidine-5-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyrimidine ring

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

N-methylpyrimidine-5-sulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-2-7-4-8-3-5/h2-4,6H,1H3

InChI Key

STTWBOZDHXSSAD-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CN=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpyrimidine-5-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly process .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of readily available low-cost commodity chemicals. The process is streamlined to minimize waste generation and maximize yield .

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .

Scientific Research Applications

N-Methylpyrimidine-5-sulfonamide is a sulfonamide compound with a range of applications, particularly in medicinal chemistry. Research indicates its potential uses in developing treatments for various disorders, including cancers and bacterial infections.

医药应用

  • Antimicrobial Applications Sulfonamides, including this compound derivatives, exhibit antibacterial properties and are used to treat livestock diseases . Researchers have identified sulfonamides as potent inhibitors of Mycobacterium tuberculosis (Mtb) Lpd, demonstrating selectivity versus the human homolog. These sulfonamides bind at the lipoamide channel, with their selectivity attributed to hydrogen bonding with Arg93 in the lipoamide channel .
  • Anticancer Applications Pyrimidine-based drugs have a major impact in anticancer therapeutics . Sulfonamide compounds are explored as CYP17 enzyme inhibitors for cancer treatment . Certain derivatives have shown growth inhibition activities against breast cancer cells and induce cell cycle arrest and apoptosis . Some compounds have demonstrated effectiveness against drug-resistant cells, suggesting their potential for developing antitumor drugs .
  • Treatment of Vascular and Endothelial Dysfunction Crystalline forms of 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide, designated as SPP301, are used in treating disorders associated with abnormal vascular tone and endothelial dysfunction. These crystal forms can be used in slow-release formulations and combination therapies . SPP301 is indicated for heart failure, hypertension, angina pectoris, renal failure, and other conditions related to endothelin activities .

Other Potential Applications

  • Anti-inflammatory Effects Pyrimidine derivatives have demonstrated anti-inflammatory effects by reducing iNOS and COX-2 mRNA expressions . Derivatives with electron-releasing substituents on the pyrimidine skeleton enhance anti-inflammatory activity .
  • Nanoscale Sensors Sulfonamide compounds may be applicable in nanoscale sensors for detecting microbial activity due to their small size and wide detection range .

Mechanism of Action

The mechanism of action of N-Methylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methylpyrimidine-5-sulfonamide include:

Uniqueness

This compound is unique due to its specific structure, which combines a pyrimidine ring with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-Methylpyrimidine-5-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention due to its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing on various studies and research findings.

Sulfonamides are a group of compounds characterized by the presence of a sulfonyl group (SO2-SO_2) attached to an amine. They have been widely used in medicine for their antimicrobial properties and have been modified to enhance their efficacy against various pathogens. The biological activity of sulfonamides can be significantly influenced by structural modifications, making them a focus of ongoing research .

2. Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions involving pyrimidine derivatives and sulfonyl chlorides. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data for this compound

TechniqueObservations
IRPeaks at 1338 cm1^{-1} (sulfonyl group) and 3100 cm1^{-1} (amine group)
NMRChemical shifts indicating the presence of methyl and pyrimidine protons
MSMolecular ion peak at m/z = 197 confirming the molecular formula

3. Biological Activity

The biological activity of this compound has been investigated through various assays focusing on its inhibitory effects on different enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

3.1 Enzyme Inhibition Studies

In vitro studies have revealed that this compound exhibits significant inhibitory activity against BChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The compound's IC50 values indicate its potency compared to standard inhibitors.

Table 2: Enzyme Inhibition Activity

CompoundIC50 (µM)Enzyme Target
This compound12 ± 0.78Butyrylcholinesterase
Eserine (Standard)0.85 ± 0.001Butyrylcholinesterase

4.1 Antimicrobial Activity

Research has shown that sulfonamides, including this compound, possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

4.2 Antiviral Properties

Recent investigations have also explored the antiviral capabilities of sulfonamides. This compound has shown promise in inhibiting viral replication in cell cultures infected with specific viruses, suggesting its potential role in antiviral drug development .

5. Conclusion

This compound represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor with potential applications in treating neurodegenerative diseases and infections. Ongoing research into its mechanisms of action and structural modifications may further enhance its therapeutic profile.

6. References

The information presented in this article is based on diverse sources that include peer-reviewed journals, research articles, and comprehensive reviews on sulfonamides and their biological activities.

Q & A

Advanced Question

  • DFT calculations : Optimize molecular geometry and compute frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) simulations : Study solvation effects and conformational flexibility in biological environments .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with activity using Gaussian or MOE .

How can researchers ensure reproducibility in chromatographic characterization of sulfonamide derivatives?

Basic Question

  • Column selection : Use phenyl-modified stationary phases for resolving polar sulfonamides .
  • Mobile phase optimization : Acetonitrile/ammonium acetate buffers (pH 4.5–6.0) enhance peak symmetry .
  • Internal standards : Deuterated analogs (e.g., phenol-d₆) correct for matrix effects in LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.